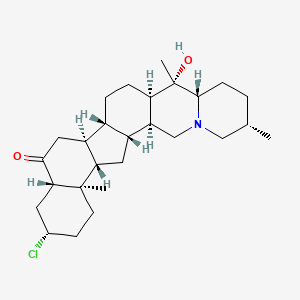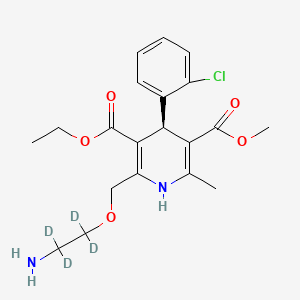![molecular formula C₂₂H₁₉ClN₂O₅ B1146618 (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A CAS No. 629652-40-0](/img/no-structure.png)
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₉ClN₂O₅ and its molecular weight is 426.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control in Pharmaceutical Synthesis
One significant application of this compound is in the pharmaceutical industry, specifically in the quality control during the synthesis of tadalafil, a medication used for treating erectile dysfunction. A study demonstrated a chiral high-performance liquid chromatography method for determining diastereoisomeric and enantiomeric impurities in a key intermediate used in tadalafil's synthesis (Yu et al., 2012).
Antiplasmodial Efficacy in Malaria Treatment
Another critical area of research is the evaluation of derivatives of this compound for their antiplasmodial activity, which is crucial in the context of malaria treatment. A study synthesized β-carboline derivatives and assessed their efficacy against the rodent malaria parasite Plasmodium berghei, indicating promising in vitro and in vivo activity (Gorki et al., 2018).
Synthesis and Characterization in Organic Chemistry
This compound is also relevant in the field of organic chemistry for the synthesis and characterization of related compounds. Research has been conducted on the synthesis of related benzazepine derivatives and their structural analysis, contributing to a broader understanding of the chemical properties and potential applications of such compounds (Guerrero et al., 2014).
Contribution to Pharmaceutical Development
The structure and properties of this compound and its derivatives are integral to the development of new pharmaceuticals, such as those with potential anti-thrombotic properties. A study delved into the synthesis and evaluation of hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dions, demonstrating significant anti-thrombosis activity in both in vitro and in vivo studies (Liu et al., 2007).
Research on Binding to Brain Receptors
Further research has examined the binding of β-carboline and its derivatives to brain benzodiazepine receptors, contributing to the understanding of their neurochemical and pharmacological actions. This research is pivotal in the development of drugs affecting the central nervous system (Cain et al., 1982).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A' involves the synthesis of the tetrahydro-β-carboline ring system followed by the introduction of the benzo[1,3]dioxole and chloroacetyl groups.", "Starting Materials": [ "Indole-3-acetaldehyde", "Ethyl acetoacetate", "Benzene-1,2-diol", "Thionyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Acetic acid", "Acetic anhydride", "Triethylamine", "Chloroacetyl chloride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide solution" ], "Reaction": [ "Step 1: Synthesis of tetrahydro-β-carboline ring system", "1.1. Condensation of indole-3-acetaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form ethyl 2-(1H-indol-3-yl)-3-oxobutanoate", "1.2. Cyclization of ethyl 2-(1H-indol-3-yl)-3-oxobutanoate with benzene-1,2-diol in the presence of sodium bicarbonate to form (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid ethyl ester", "1.3. Hydrolysis of (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid ethyl ester with sodium hydroxide to form (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid", "Step 2: Introduction of benzo[1,3]dioxole group", "2.1. Protection of the carboxylic acid group of (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid with acetic anhydride and triethylamine to form (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-acetate", "2.2. Reaction of (1S,3R)-2,3,4,9-tetrahydro-1H-b-carboline-3-acetate with chloroacetyl chloride in the presence of triethylamine to form (1S,3R)-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-acetate", "2.3. Deprotection of the acetate group of (1S,3R)-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-acetate with sodium hydroxide solution to form (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A" ] } | |
Número CAS |
629652-40-0 |
Fórmula molecular |
C₂₂H₁₉ClN₂O₅ |
Peso molecular |
426.85 |
Sinónimos |
(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








